

# 2,5-Dimethoxybenzoyl chloride structural formula

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## Compound of Interest

Compound Name: 2,5-Dimethoxybenzoyl chloride

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An In-depth Technical Guide to **2,5-Dimethoxybenzoyl Chloride**: Synthesis, Reactivity, and Applications

For the modern researcher in organic synthesis and drug development, the strategic selection of building blocks is paramount. Among the versatile class of aroyl chlorides, **2,5-Dimethoxybenzoyl chloride** emerges as a key intermediate, valued for its specific electronic and steric properties. This guide offers a comprehensive technical overview of its structure, synthesis, core reactivity, and safe handling, providing field-proven insights for its effective application in the laboratory.

## Core Properties and Structural Formula

**2,5-Dimethoxybenzoyl chloride** is an aromatic acyl chloride characterized by a benzene ring substituted with a carbonyl chloride group and two methoxy groups at positions 2 and 5. These methoxy groups act as electron-donating substituents, influencing the reactivity of both the aromatic ring and the acyl chloride function.

## Structural Representation

The structural formula of **2,5-Dimethoxybenzoyl chloride** is  $C_9H_9ClO_3$ .[\[1\]](#)[\[2\]](#)

Caption: Structural Formula of **2,5-Dimethoxybenzoyl chloride**.

## Physicochemical Data

The fundamental properties of **2,5-Dimethoxybenzoyl chloride** are summarized below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	200.62 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	17918-14-8	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Liquid	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	2,5-dimethoxybenzoyl chloride	<a href="#">[2]</a>

## Synthesis: From Carboxylic Acid to Acyl Chloride

The most direct and widely adopted method for preparing **2,5-Dimethoxybenzoyl chloride** is through the chlorination of its parent carboxylic acid, 2,5-Dimethoxybenzoic acid.[\[4\]](#) This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for subsequent nucleophilic attack.

## Causality of Reagent Selection

Thionyl chloride (SOCl<sub>2</sub>) is the reagent of choice for this conversion. The rationale is threefold:

- **High Reactivity:** It readily reacts with carboxylic acids under mild conditions.
- **Gaseous Byproducts:** The reaction byproducts, sulfur dioxide (SO<sub>2</sub>) and hydrogen chloride (HCl), are gases. This simplifies the purification process immensely, as they can be easily removed from the reaction mixture, driving the equilibrium towards the product.[\[5\]](#)
- **Solvent Compatibility:** The reaction can be run in an excess of thionyl chloride or in an inert solvent like toluene.[\[6\]](#)[\[7\]](#)

A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent catalytic species for the conversion.[\[5\]](#)[\[8\]](#)

## Workflow for Synthesis

Caption: General workflow for the synthesis of **2,5-Dimethoxybenzoyl chloride**.

## Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

- Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubbing trap (containing aqueous NaOH) for acidic gases, add 2,5-dimethoxybenzoic acid (1.0 eq).
- Solvent Addition: Add an inert solvent such as toluene (approx. 7-10 mL per gram of acid).[\[6\]](#)
- Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).  
[\[5\]](#)
- Reagent Addition: While stirring the suspension at room temperature, add thionyl chloride (1.2-1.5 eq) dropwise via a syringe or dropping funnel.[\[5\]](#) The addition may be slightly exothermic.
- Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction is typically complete when the evolution of gaseous byproducts (HCl and SO<sub>2</sub>) ceases and the reaction mixture becomes a clear solution.
- Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by rotary evaporation. To ensure complete removal of residual SOCl<sub>2</sub>, fresh toluene can be added and subsequently evaporated again.[\[6\]](#) The resulting crude **2,5-Dimethoxybenzoyl chloride**, often an oil, can be used directly in many applications or purified further by vacuum distillation.

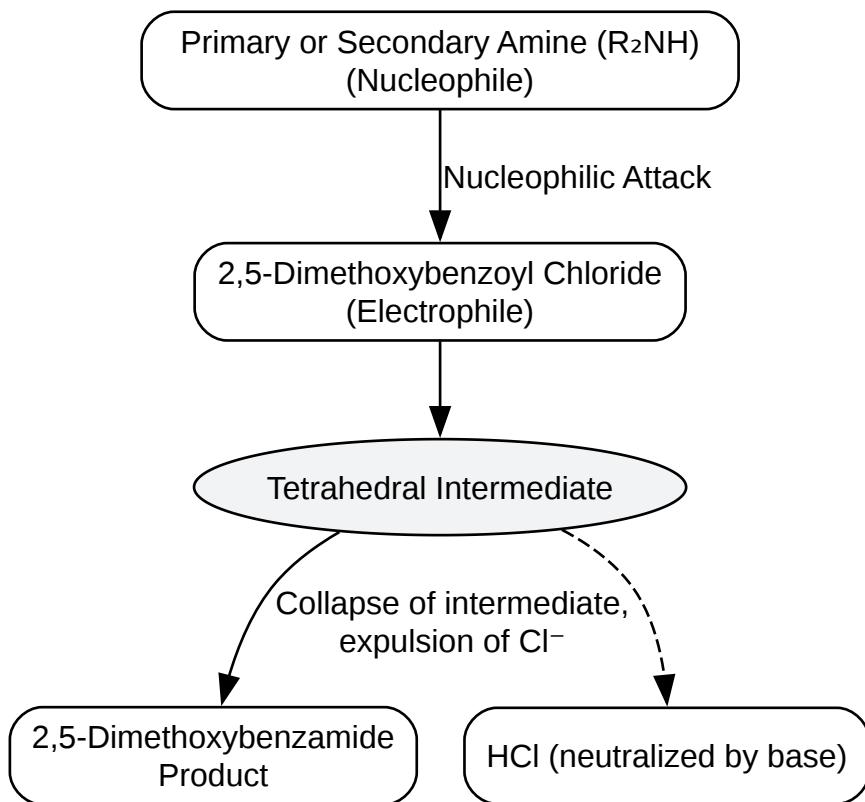
## Key Reactions and Synthetic Applications

The high reactivity of the acyl chloride group makes **2,5-Dimethoxybenzoyl chloride** a powerful electrophile for a variety of crucial synthetic transformations.[\[9\]](#)

## A. Amide Bond Formation

The reaction of **2,5-Dimethoxybenzoyl chloride** with primary or secondary amines is a robust and efficient method for forming amide bonds, a linkage central to the structure of countless pharmaceuticals. This is a classic nucleophilic acyl substitution reaction.

Mechanism Overview:



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Caption: Logical flow of nucleophilic acyl substitution for amide formation.

General Protocol for Amidation:

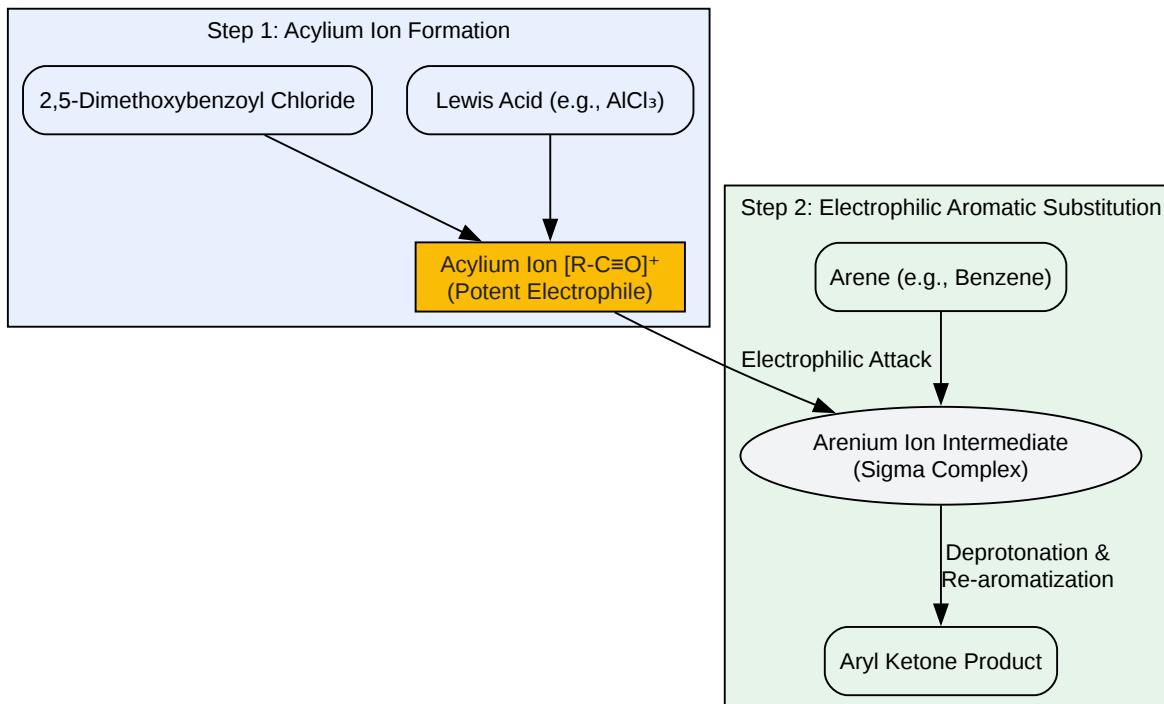
- Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or THF) in a flask under an inert atmosphere (N<sub>2</sub> or Ar). Cool the solution to 0 °C in an ice bath. The base is essential to neutralize the HCl byproduct generated during the reaction.[10]

- Addition: Dissolve **2,5-Dimethoxybenzoyl chloride** (1.0-1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).
- Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute aqueous HCl (to remove excess base), saturated aqueous NaHCO<sub>3</sub>, and brine.
- Isolation: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

## B. Friedel-Crafts Acylation

This powerful carbon-carbon bond-forming reaction introduces the 2,5-dimethoxybenzoyl group onto an aromatic ring, yielding valuable aryl ketone intermediates. The reaction is a classic electrophilic aromatic substitution, proceeding via a resonance-stabilized acylium ion intermediate generated by a Lewis acid catalyst.[\[11\]](#)

Mechanism Overview:



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Caption: Key stages of the Friedel-Crafts Acylation reaction.

General Protocol for Friedel-Crafts Acylation:

- Setup: In a flame-dried flask under an inert atmosphere, suspend the Lewis acid catalyst (e.g., anhydrous aluminum chloride,  $\text{AlCl}_3$ , 1.1-1.3 eq) in an anhydrous solvent like DCM or 1,2-dichloroethane. Cool the suspension to 0 °C.
- Addition: In a separate flask, dissolve **2,5-Dimethoxybenzoyl chloride** (1.0 eq) and the aromatic substrate (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred Lewis acid suspension, maintaining the temperature at 0 °C.[12]

- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC. Note that electron-rich aromatic compounds are the best substrates for this reaction.[12] Highly deactivated rings may not react.[13]
- Work-up: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
- Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers and wash with water, dilute NaOH solution, and brine. Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent by rotary evaporation.
- Purification: Purify the crude aryl ketone product by column chromatography or recrystallization.

## Product Verification: Spectroscopic Analysis

Confirming the identity and purity of the synthesized **2,5-Dimethoxybenzoyl chloride** is a critical self-validating step. The following are expected spectroscopic signatures based on its structure.

Technique	Expected Signature
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic Protons: Three distinct signals in the aromatic region (approx. <math>\delta</math> 6.8-7.5 ppm).</li><li>- Methoxy Protons: Two sharp singlets, each integrating to 3H, for the two non-equivalent <math>\text{OCH}_3</math> groups (approx. <math>\delta</math> 3.8-4.0 ppm).</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon: A signal in the downfield region characteristic of an acyl chloride (approx. <math>\delta</math> 165-170 ppm).</li><li>- Aromatic Carbons: Six signals in the aromatic region, with the two carbons attached to methoxy groups shifted downfield.</li><li>- Methoxy Carbons: Two signals around <math>\delta</math> 55-60 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- C=O Stretch: A strong, sharp absorption band at a high wavenumber, characteristic of an acyl chloride carbonyl (approx. 1770-1800 <math>\text{cm}^{-1}</math>). The high frequency is due to the electron-withdrawing effect of the chlorine atom.</li><li>- C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages (approx. 1200-1280 <math>\text{cm}^{-1}</math>).</li></ul>

## Safety and Handling

**2,5-Dimethoxybenzoyl chloride** is a reactive and corrosive chemical that requires careful handling.

- Hazards: The compound is corrosive and causes severe skin burns and eye damage.[\[2\]](#) It reacts violently with water and moisture, releasing corrosive HCl gas.[\[14\]](#) Inhalation and skin contact are harmful.[\[14\]](#)[\[15\]](#)
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[\[16\]](#)[\[17\]](#) All manipulations should be performed inside a certified chemical fume hood.[\[15\]](#)

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[14][16][17] It is crucial to protect it from moisture to prevent degradation.
- Spills and Disposal: Absorb spills with an inert, dry material and place in a suitable container for chemical waste disposal. Dispose of contents and container in accordance with local, regional, and national regulations.[15]

## Conclusion

**2,5-Dimethoxybenzoyl chloride** stands as a valuable and versatile reagent for the synthesis of complex organic molecules. Its preparation from the corresponding carboxylic acid is straightforward, and its utility in fundamental reactions like amide bond formation and Friedel-Crafts acylation makes it an indispensable tool for medicinal chemists and synthetic researchers. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables its effective and safe application in the development of novel chemical entities.

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